5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride

Descripción general

Descripción

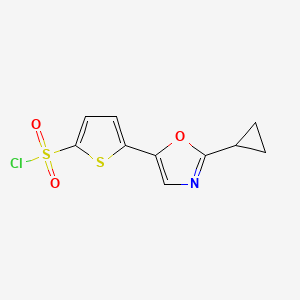

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S2 It is known for its unique structure, which includes a cyclopropyl group, an oxazole ring, and a thiophene sulfonyl chloride moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiophenes.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring

Aplicaciones Científicas De Investigación

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole and thiophene rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline

- 5-(2-Cyclopropyl-1,3-oxazol-5-yl)-2-methoxybenzenesulfonamide

- 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid

Uniqueness

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is unique due to the presence of both the oxazole and thiophene rings, which provide distinct electronic and steric properties. The sulfonyl chloride group offers a versatile site for further functionalization, making this compound valuable for various synthetic and research applications.

Actividad Biológica

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is a compound with significant biological activity, particularly in antimicrobial and antitumor applications. This article provides an overview of its biological properties, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C10H10N2O3S2

- Molecular Weight : 246.32 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound involves the reaction of thiophene derivatives with cyclopropyl-substituted oxazoles. The process typically includes the use of sulfonyl chlorides to introduce the sulfonyl group effectively. Detailed synthetic routes can be found in various literature sources that focus on similar sulfonamide compounds .

Antimicrobial Activity

Research indicates that compounds related to 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene exhibit notable antimicrobial properties. A study evaluating various derivatives demonstrated that several compounds showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin. The most active derivatives exhibited up to 17-fold greater antifungal activity than reference drugs such as bifonazole and ketoconazole .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| 5-(2-Cyclopropyl...) | MRSA, E. coli | More potent than controls |

| 5b | Salmonella typhi | Moderate to strong |

| 5g | Bacillus subtilis | Strong |

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown potential in anticancer applications. Studies involving sulfonamide hybrids have indicated that certain derivatives possess significant antitumor activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer progression .

Case Study: Antitumor Efficacy

A recent study highlighted the effectiveness of a related compound in inhibiting tumor growth in vitro. The compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating a promising lead for further development in cancer therapeutics .

The biological activities of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have suggested that these compounds interact with target proteins through hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy .

Propiedades

IUPAC Name |

5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S2/c11-17(13,14)9-4-3-8(16-9)7-5-12-10(15-7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEJQZVGECDYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195741 | |

| Record name | 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-61-2 | |

| Record name | 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.